

Application Note: High-Throughput Iron Chelation Assay for Measuring Aspergillic Acid Activity

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Compound of Interest

Compound Name: *Aspergillic acid*

Cat. No.: B15566622

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Introduction

Iron is an essential nutrient for the growth and virulence of most microorganisms.[1][2] Pathogenic fungi, such as *Aspergillus* species, have evolved sophisticated mechanisms to acquire iron from their hosts, including the secretion of low-molecular-weight, high-affinity iron chelators known as siderophores.[1][2][3] **Aspergillic acid**, a cyclic hydroxamic acid produced by *Aspergillus flavus*, is a well-characterized siderophore with potent iron(III)-chelating properties.[3][4][5] The ability of **Aspergillic acid** to sequester iron is directly linked to its antimicrobial activity, making it a subject of interest in drug development and microbial pathogenesis research.[5][6][7] This application note provides a detailed protocol for a robust and quantitative iron chelation assay to determine the activity of **Aspergillic acid**, primarily using the universal Chrome Azurol S (CAS) assay.[8][9]

Principle of the Assay

The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores.[8][9] The assay is based on the competition for iron between the siderophore (**Aspergillic acid**) and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron (Fe^{3+}) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex. When a sample containing **Aspergillic acid** is introduced, the stronger iron-chelating ability of **Aspergillic acid** removes the iron from the CAS- Fe^{3+} -HDTMA complex. This disruption of the complex results in a color

change from blue to orange/yellow, which can be quantified spectrophotometrically.[9] The degree of color change is proportional to the amount of iron chelated by **Aspergillic acid**.

Application Areas

- Drug Discovery: Screening for novel antifungal agents that target iron acquisition pathways.
- Microbiology: Quantifying siderophore production in fungal cultures and studying the role of iron in microbial growth and virulence.[3]
- Biochemistry: Characterizing the iron-binding kinetics and affinity of **Aspergillic acid** and its derivatives.
- Clinical Research: Investigating the potential of iron chelators in the treatment of fungal infections and iron overload disorders.[6][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of **Aspergillic acid** with iron(III), as determined by potentiometric and spectrophotometric methods.[4]

Parameter	Value	Conditions	Reference
Protonation Constant (log K)	6.07	Methanol:water 80:20 w/w, 25°C, 0.1 M NaClO ₄	[4]
Complex Formation Constants (log β)			
FeL	12.03 (± 0.04)	Potentiometric	[4]
FeL ₂	22.31 (± 0.05)	Potentiometric	[4]
FeL ₃	30.08 (± 0.06)	Potentiometric	[4]
FeL	12.10 (± 0.02)	Spectrophotometric	[4]
FeL ₂	22.36 (± 0.02)	Spectrophotometric	[4]
FeL ₃	30.14 (± 0.02)	Spectrophotometric	[4]
Wavelength of Maxima (λ _{max}) and Molar Absorptivity (ε)			
HL (Aspergillic acid)	328 nm (ε = 9180 M ⁻¹ cm ⁻¹)	[4]	
FeL	440 nm (ε = 2270 M ⁻¹ cm ⁻¹)	[4]	
FeL ₂	428 nm (ε = 4680 M ⁻¹ cm ⁻¹)	[4]	
FeL ₃	420 nm (ε = 6200 M ⁻¹ cm ⁻¹)	[4]	

L represents the deprotonated form of **Aspergillic acid**.

Experimental Protocols

Materials and Reagents

- **Aspergillilic acid** (purified standard or extracted from *Aspergillus flavus* culture)
- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
- Ferric chloride ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Methanol
- Deionized, iron-free water
- Acid-washed glassware is essential to prevent iron contamination.[\[11\]](#)

Preparation of Solutions

1. CAS Indicator Solution:

- Dissolve 60.5 mg of CAS in 50 mL of deionized water.
- In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
- Slowly mix the CAS solution with the HDTMA solution while stirring.
- This mixture should be a dark blue color.

2. Iron(III) Solution:

- Prepare a 1 mM FeCl_3 solution by dissolving 27 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 100 mL of 10 mM HCl.

3. CAS Assay Solution (Shuttle Solution):

- To the CAS/HDTMA mixture, slowly add 10 mL of the 1 mM FeCl_3 solution while stirring vigorously.
- The final solution should be dark blue and is stable for several weeks when stored in the dark at 4°C.

4. Buffer Solution:

- Prepare a PIPES buffer (pH 6.8) by dissolving 30.24 g of PIPES in 800 mL of deionized water. Adjust the pH to 6.8 with 50% (w/v) NaOH and bring the final volume to 1 L.

Quantitative Liquid CAS Assay Protocol

This protocol is adapted for a 96-well microplate format for higher throughput.

- Prepare **Aspergillic Acid** Standards:
 - Prepare a stock solution of **Aspergillic acid** in methanol (e.g., 1 mg/mL).
 - Create a series of dilutions in deionized water or an appropriate buffer to generate a standard curve (e.g., 0-100 μ M).
- Assay Setup:
 - In a 96-well microplate, add 100 μ L of the CAS assay solution to each well.
 - Add 100 μ L of your **Aspergillic acid** standards, control samples (buffer/media), and unknown samples to the respective wells.
- Incubation:
 - Incubate the plate at room temperature in the dark for a specified period (e.g., 20-30 minutes). The incubation time may need to be optimized.
- Measurement:
 - Measure the absorbance at 630 nm using a microplate reader.
 - The absorbance will decrease as the concentration of **Aspergillic acid** increases.
- Calculation:
 - The percentage of siderophore activity (iron chelation) can be calculated using the following formula:

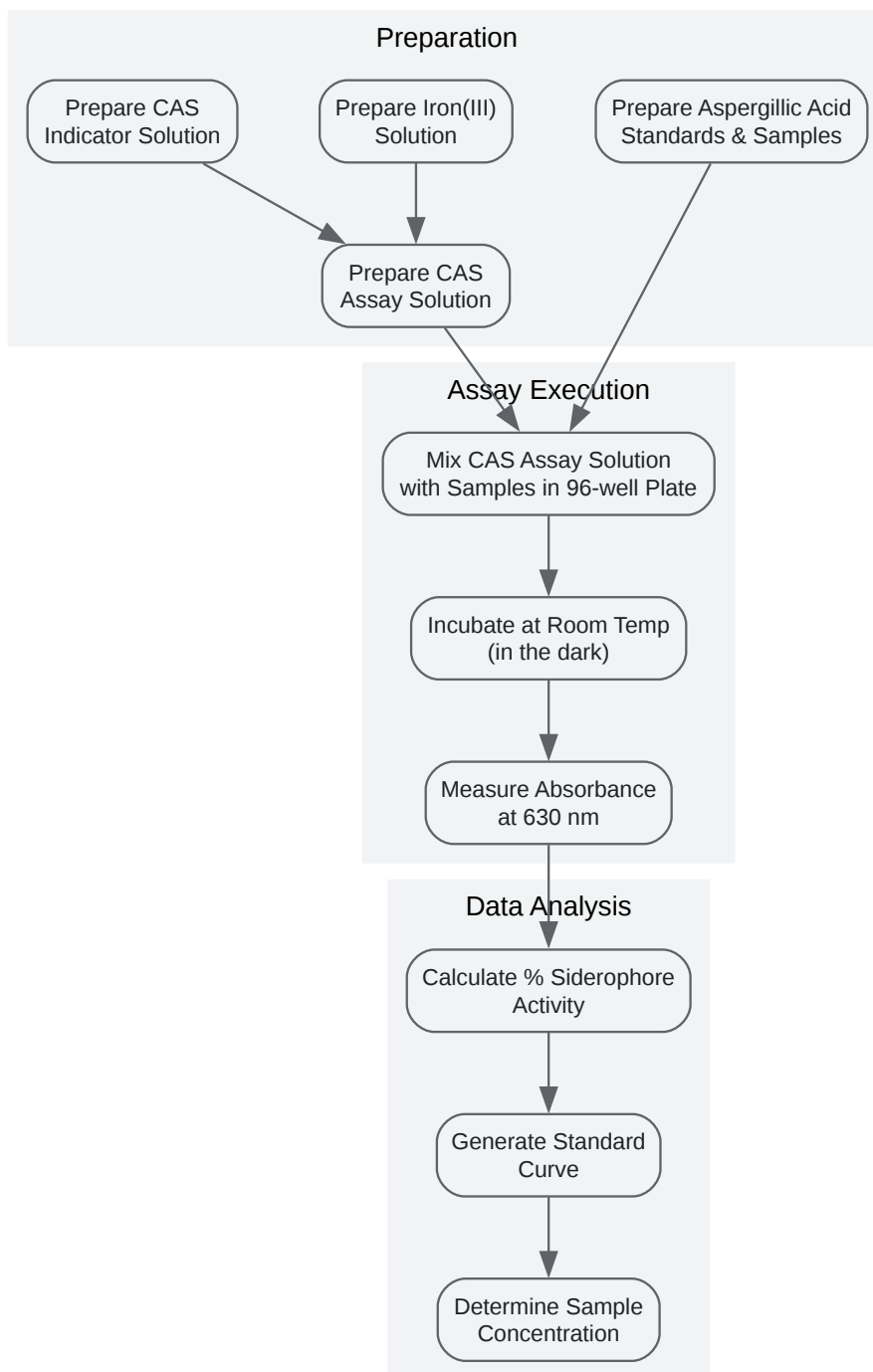
Where:

- A_r = Absorbance of the reference well (CAS assay solution + buffer/media without sample).
- A_s = Absorbance of the sample well (CAS assay solution + **Aspergillic acid** sample).[3]
- Plot the % siderophore activity against the concentration of the **Aspergillic acid** standards to generate a standard curve.
- Determine the concentration of **Aspergillic acid** in unknown samples by interpolating from the standard curve.

Visualizations

Experimental Workflow

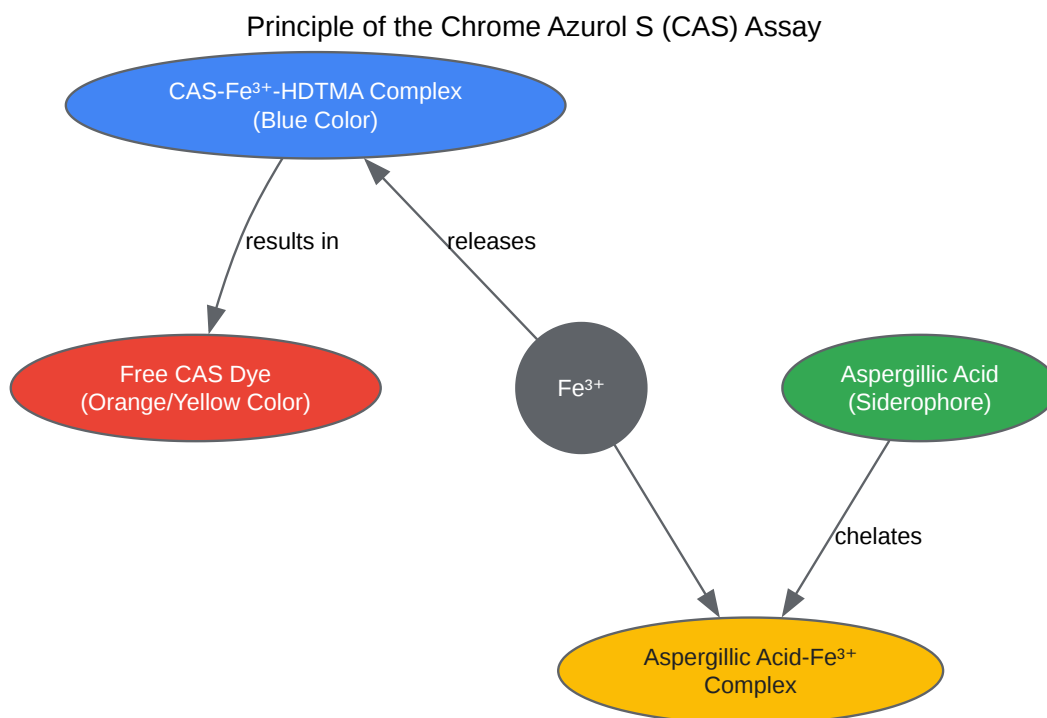
Aspergillic Acid Iron Chelation Assay Workflow



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Caption: Workflow for the quantitative iron chelation assay of **Aspergillic acid**.

Logical Relationship of the CAS Assay



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